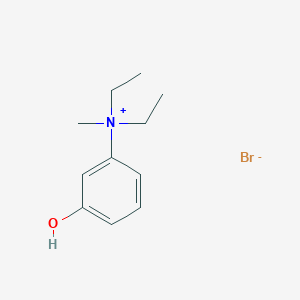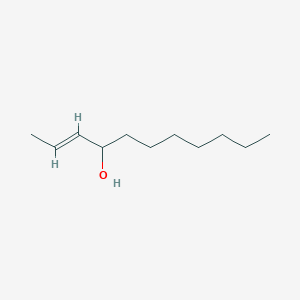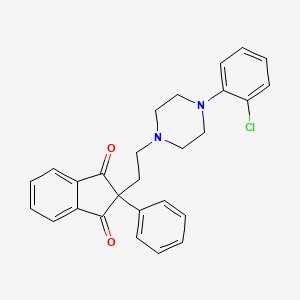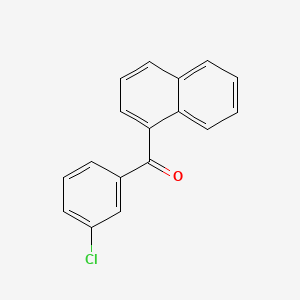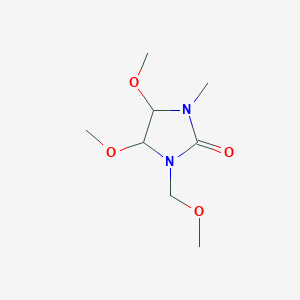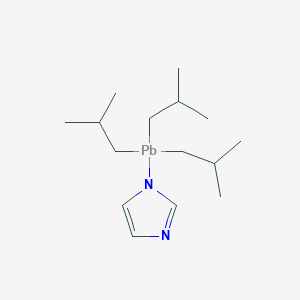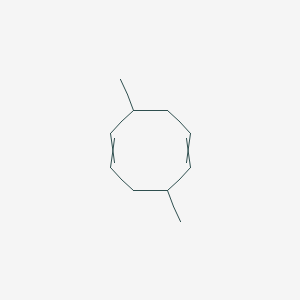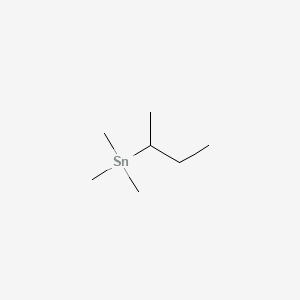
Tin, sec-butyl-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tin, sec-butyl-trimethyl- is an organotin compound with the chemical formula C7H18Sn. It is a derivative of tin, where the tin atom is bonded to a sec-butyl group and three methyl groups. Organotin compounds are widely used in various industrial applications due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tin, sec-butyl-trimethyl- typically involves the reaction of tin tetrachloride with sec-butyl magnesium bromide and methyl lithium. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The general reaction scheme is as follows:
SnCl4+sec-C4H9MgBr+3CH3Li→sec-C4H9Sn(CH3)3+LiCl+MgBrCl
Industrial Production Methods
In industrial settings, the production of tin, sec-butyl-trimethyl- is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves the use of large reactors, precise control of temperature and pressure, and continuous monitoring to avoid side reactions.
化学反応の分析
Types of Reactions
Tin, sec-butyl-trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The sec-butyl and methyl groups can be substituted with other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organolithium compounds are employed.
Major Products Formed
Oxidation: Tin oxides and other organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
科学的研究の応用
Tin, sec-butyl-trimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as an antimicrobial agent.
Industry: Used in the production of polymers, coatings, and as a stabilizer in plastics.
作用機序
The mechanism by which tin, sec-butyl-trimethyl- exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form coordination complexes with biomolecules, affecting their structure and function. The pathways involved include:
Coordination with proteins and enzymes: Altering their activity and stability.
Interaction with nucleic acids: Potentially affecting gene expression and replication.
類似化合物との比較
Similar Compounds
- Tin, butyl-trimethyl-
- Tin, ethyl-trimethyl-
- Tin, methyl-trimethyl-
Uniqueness
Tin, sec-butyl-trimethyl- is unique due to the presence of the sec-butyl group, which imparts different steric and electronic properties compared to other organotin compounds. This uniqueness can influence its reactivity, stability, and interactions with other molecules.
特性
CAS番号 |
15095-79-1 |
|---|---|
分子式 |
C7H18Sn |
分子量 |
220.93 g/mol |
IUPAC名 |
butan-2-yl(trimethyl)stannane |
InChI |
InChI=1S/C4H9.3CH3.Sn/c1-3-4-2;;;;/h3H,4H2,1-2H3;3*1H3; |
InChIキー |
SHZDNLWYJHWWKI-UHFFFAOYSA-N |
正規SMILES |
CCC(C)[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


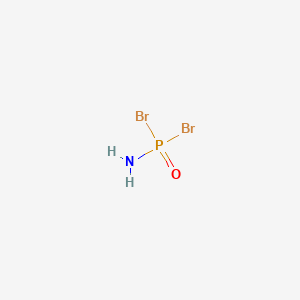
![4,5-dihydro-1H-[1]benzothiolo[3,2-g]indazole](/img/structure/B14699410.png)
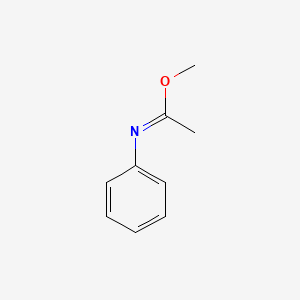
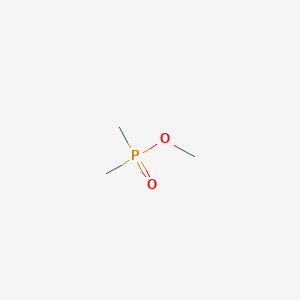
![Ethanone, 2-[(4-methylphenyl)sulfinyl]-1-phenyl-](/img/structure/B14699424.png)

